1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1251573-64-4, PubChem CID is a synthetic small molecule belonging to the N-benzyl pyridin-2(1H)-one sulfonamide class. Its structure integrates a 3-chlorobenzyl substituent at the pyridinone N1 position and a piperidin-1-ylsulfonyl group at the C5 position.

Molecular Formula C17H19ClN2O3S
Molecular Weight 366.86
CAS No. 1251573-64-4
Cat. No. B2988483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
CAS1251573-64-4
Molecular FormulaC17H19ClN2O3S
Molecular Weight366.86
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN2O3S/c18-15-6-4-5-14(11-15)12-19-13-16(7-8-17(19)21)24(22,23)20-9-2-1-3-10-20/h4-8,11,13H,1-3,9-10,12H2
InChIKeyBORVINRAGFROIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1251573-64-4): Structural Identity and Procurement Baseline


1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1251573-64-4, PubChem CID 49666982) is a synthetic small molecule belonging to the N-benzyl pyridin-2(1H)-one sulfonamide class. Its structure integrates a 3-chlorobenzyl substituent at the pyridinone N1 position and a piperidin-1-ylsulfonyl group at the C5 position [1]. The compound has a molecular formula of C₁₇H₁₉ClN₂O₃S, a molecular weight of 366.86 g/mol, computed XLogP3 of 2.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 66.1 Ų [1]. It is primarily supplied as a research-grade chemical (typical purity ≥95%) for use in medicinal chemistry, biological screening, and structure–activity relationship (SAR) studies [1]. The N-benzyl pyridinone scaffold has been validated as a productive starting point for kinase inhibitor design, notably in p38α inhibitor programs [2].

Why 1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the N-benzyl pyridinone sulfonamide family, seemingly minor structural perturbations produce substantive changes in physicochemical properties and biological activity that preclude casual interchange. The position of the chlorine atom on the benzyl ring (ortho-, meta-, or para-) alters the compound's lipophilicity, electronic distribution, and molecular shape, as reflected in differential computed XLogP3 values and TPSA [1]. Replacement of the piperidine sulfonamide with a morpholine sulfonamide introduces an additional hydrogen bond acceptor, increasing TPSA and modifying solubility and permeability profiles [1][2]. Furthermore, core scaffold hopping—for example, from a pyridin-2(1H)-one to a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one—fundamentally alters both the pharmacophore geometry and the target engagement profile, as demonstrated by differential antimalarial activity within the same sulfonamide series [3]. These non-linear SAR relationships mean that even close structural analogs cannot be assumed to exhibit equivalent potency, selectivity, or physicochemical behavior; procurement and experimental decisions must therefore be guided by compound-specific, comparator-anchored evidence.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one Against Closest Analogs


Chlorine Regioisomerism: Meta- vs. Ortho-Chlorobenzyl Pharmacokinetic Determinants

The 3-chlorobenzyl (meta-chloro) substitution pattern in the target compound imparts a distinct XLogP3 of 2.2 [1], compared with its 2-chlorobenzyl (ortho-chloro) regioisomer (CAS 1251608-36-2), which has an identical molecular weight and formula but a different computed lipophilicity owing to altered electronic and steric effects . The meta-chloro orientation places the electron-withdrawing chlorine further from the pyridinone N1, reducing intramolecular dipole–dipole interactions relative to the ortho isomer, which may influence both metabolic stability (CYP-mediated oxidation susceptibility) and plasma protein binding [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sulfonamide Group Variation: Piperidine vs. Morpholine Impact on Hydrogen Bond Acceptor Count and TPSA

The piperidin-1-ylsulfonyl group in the target compound provides exactly four hydrogen bond acceptors (HBA = 4) and a TPSA of 66.1 Ų [1]. In contrast, the morpholinosulfonyl analog—1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one—introduces a fifth hydrogen bond acceptor via the morpholine ring oxygen, increasing TPSA beyond 70 Ų [2]. The HBA count of 4 and TPSA of 66.1 Ų place the target compound squarely within the favorable range for oral bioavailability according to Lipinski's and Veber's rules, whereas the morpholino analog's elevated TPSA may limit passive membrane permeability.

Physicochemical Profiling Permeability Optimization Fragment-Based Drug Design

Core Scaffold Divergence: Pyridin-2(1H)-one vs. [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one in Antimalarial Activity

A close structural analog—2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one—which shares the identical 3-chlorobenzyl and piperidin-1-ylsulfonyl substituents but replaces the pyridin-2(1H)-one core with a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold, demonstrated in vitro antimalarial activity against Plasmodium falciparum with an IC₅₀ of 4.98 μM [1]. In the same study, the most potent analog (3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) achieved an IC₅₀ of 2.24 μM [1]. No comparable antimalarial data have been reported for the pyridin-2(1H)-one target compound, indicating that the pyridinone scaffold represents an untested phenotype in this assay system and may exhibit divergent activity.

Antimalarial Drug Discovery Scaffold Hopping Phenotypic Screening

Target Class Mapping: N-Benzyl Pyridinones as Privileged p38α Kinase Inhibitor Scaffolds

The N-benzyl pyridin-2(1H)-one core scaffold has been validated through co-crystal structures and systematic SAR as a productive template for p38α kinase inhibition [1]. Selness et al. (2009) reported that N-benzyl pyridinone-based inhibitors evolved from a high-throughput screening hit achieved potent p38α inhibition with oral efficacy in both acute and chronic inflammation models [1]. While the specific compound 1251573-64-4 was not individually profiled in this publication, its core scaffold is identical to the series origin, and its 5-position piperidin-1-ylsulfonyl substituent is well-precedented within the sulfonylpiperidine kinase inhibitor pharmacophore [2]. The 3-chlorobenzyl N-substituent further provides a vector for hydrophobic pocket engagement consistent with the p38α selectivity pocket.

Kinase Inhibition p38α MAPK Inflammatory Disease

Zero Hydrogen Bond Donors: A Differentiating Feature for Blood–Brain Barrier Permeability Prediction

The target compound possesses zero hydrogen bond donors (HBD = 0), a property that distinguishes it from many N-benzyl pyridinone analogs bearing hydroxyl, amino, or amide substituents [1]. According to the CNS MPO (Multiparameter Optimization) scoring paradigm, HBD count is a critical determinant of blood–brain barrier penetration, with HBD ≤ 1 being favorable for CNS exposure [2]. In contrast, analogs with hydroxyethyl or aminoalkyl substituents on the piperidine or benzyl moieties introduce hydrogen bond donors that may reduce CNS penetration. This property positions the target compound as a preferred starting point for CNS-targeted probe development within the N-benzyl pyridinone chemical space.

CNS Drug Design Blood-Brain Barrier Physicochemical Property Optimization

Sulfonylpiperidine as a Validated Antibacterial Pharmacophore: TMK Inhibition Class Evidence

The piperidin-1-ylsulfonyl moiety in the target compound belongs to the sulfonylpiperidine pharmacophore class that has been structurally validated as an inhibitor of Gram-positive bacterial thymidylate kinase (TMK) [1]. Martínez-Botella et al. (2013) reported co-crystal structures (PDB: 4HLD, 4HLC) of sulfonylpiperidine inhibitors bound to Staphylococcus aureus TMK, demonstrating that the sulfonylpiperidine group forms critical hydrogen bonds with Arg48 in the active site [1]. While the specific compound 1251573-64-4 has not been profiled against TMK, its sulfonylpiperidine moiety is identical to the validated warhead. By comparison, the morpholinosulfonyl analog lacks the conformational rigidity and basicity of the piperidine ring, which may affect binding affinity for this target class.

Antibacterial Drug Discovery Thymidylate Kinase Gram-Positive Pathogens

Evidence-Anchored Application Scenarios for 1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one


Meta-Chloro Regioisomer Comparator in Benzyl Pyridinone Lead Optimization

In medicinal chemistry campaigns exploring N-benzyl pyridinone scaffolds for kinase inhibition (e.g., p38α MAPK), the target compound serves as a critical meta-chloro comparator against its ortho-chloro (CAS 1251608-36-2) and para-chloro (CAS 1251673-34-3) regioisomers. The distinct XLogP3 of 2.2 for the meta-substituted compound [1] enables systematic profiling of how chlorine positional effects modulate lipophilicity, metabolic stability, and target potency within a matched molecular pair analysis, as elaborated in Section 3, Evidence Item 1.

Scaffold-Hopping Probe for Antimalarial Target Deconvolution

Based on the antimalarial activity (IC₅₀ = 4.98 μM) demonstrated by the triazolopyridine analog sharing identical substituents [2], the target compound is the ideal scaffold-hopping partner for head-to-head phenotypic screening against P. falciparum. Comparative testing would deconvolute whether the pyridin-2(1H)-one or [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core is the more productive antimalarial scaffold, as detailed in Section 3, Evidence Item 3.

CNS-Penetrant Probe Development Leveraging Zero HBD Physicochemical Profile

The target compound's computed HBD count of 0 and TPSA of 66.1 Ų [1] make it a structurally minimal, CNS MPO-compliant starting point for designing brain-penetrant probes targeting CNS kinases or receptors. Unlike functionalized analogs bearing hydroxyl or amine substituents (HBD ≥ 1), this compound avoids hydrogen-bond-donor-mediated efflux transporter recognition, as discussed in Section 3, Evidence Item 5.

Sulfonylpiperidine Antibacterial SAR Expansion Starting Point

Given the crystallographically validated antibacterial target engagement of the sulfonylpiperidine warhead against S. aureus TMK [3], the target compound provides a pyridinone-decorated entry point for expanding SAR around Gram-positive antibacterial sulfonylpiperidines. Its substitution pattern at the pyridinone N1 and C5 positions offers vectors for improving antibacterial potency and selectivity versus the human TMK homolog, as outlined in Section 3, Evidence Item 6.

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